molecular formula C19H20F3N3O B2969098 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2320379-54-0

1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2969098
CAS No.: 2320379-54-0
M. Wt: 363.384
InChI Key: QXAACCPMICSJAK-UHFFFAOYSA-N
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Description

1-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS 2320379-54-0) is a chemical compound with the molecular formula C19H20F3N3O and a molecular weight of 363.38 g/mol . This compound features a complex molecular architecture incorporating an 8-azabicyclo[3.2.1]octane (tropane) scaffold, a 1H-pyrazol-1-yl substituent, and a 4-(trifluoromethyl)phenyl group. The 8-azabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry, known for its ability to influence the conformational and stereochemical properties of molecules. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. While the specific biological profile of this precise molecule is an area of active investigation, its structural components are highly relevant for pharmaceutical research. Pyrazole-based compounds are a significant class of nitrogen-containing heterocycles with a broad spectrum of reported pharmacological activities . Recent scientific literature highlights that pyrazole derivatives can serve as potent, covalent inhibitors of serine proteases like thrombin, a key enzyme in blood coagulation, with a serine-trapping mechanism of action . Furthermore, molecular frameworks incorporating pyrazole, thiazole, and triazole moieties are being explored for their antifungal properties and enzyme inhibition potential . Researchers may find this compound valuable as a key intermediate or building block for the synthesis of more complex bioactive molecules, or as a candidate for high-throughput screening in drug discovery programs targeting various diseases. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for scientific reference.

Properties

IUPAC Name

1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)14-4-2-13(3-5-14)10-18(26)25-15-6-7-16(25)12-17(11-15)24-9-1-8-23-24/h1-5,8-9,15-17H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAACCPMICSJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)C(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.

    Construction of the Azabicyclo Octane Structure: This step involves the formation of the azabicyclo octane core through a cyclization reaction.

    Attachment of the Trifluoromethyl Phenyl Group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl phenyl group.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Research: The compound is investigated for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound

  • Substituent at 3-position : 1H-pyrazole (N-containing heterocycle, hydrogen-bonding capability).
  • Aryl group : 4-(trifluoromethyl)phenyl (electron-withdrawing, lipophilic).

Analog 1 : 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one

  • Substituent at 3-position: Cyclopropylidene (non-aromatic, strained cycloalkene).
  • Aryl group : Same as target.

Analog 2 : 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone

  • Substituent at 3-position : 2H-1,2,3-triazole (additional nitrogen atom, increased polarity).
  • Aryl group : 4-(isopropylthio)phenyl (thioether group, less electron-withdrawing than CF₃).
  • Key difference : The triazole and thioether groups may enhance metabolic stability compared to pyrazole and CF₃.

Analog 3 : 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one

  • Substituent at 3-position : Same pyrazole as target.
  • Aryl group : 3-methylthiophen-2-yl (sulfur-containing heterocycle, moderate lipophilicity).

Molecular Weight and Formula Trends

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₀H₂₁F₃N₃O¹ 376.4 3-pyrazole, 4-CF₃-phenyl
Analog 1 C₁₉H₂₀F₃NO 335.4 3-cyclopropylidene, 4-CF₃-phenyl
Analog 2 C₂₀H₂₆N₄OS 370.5 3-triazole, 4-isopropylthio-phenyl
Analog 3 C₁₈H₂₃N₃OS 329.5 3-pyrazole, 3-methylthiophen

¹Inferred based on structural analogy to and .

Hypothetical Property Implications

Lipophilicity :

  • The CF₃ group in the target compound increases lipophilicity compared to thiophene (Analog 3) or isopropylthio (Analog 2) groups.
  • Cyclopropylidene (Analog 1) may reduce polarity but lacks hydrogen-bonding sites.

Thioether (Analog 2) and thiophene (Analog 3) groups may undergo oxidation or conjugation.

Stereochemical Considerations :

  • Analogs 2 and 6 specify (1R,5S) stereochemistry, which could influence binding affinity in chiral environments. The target compound’s stereochemistry is unspecified in available data.

Data Tables

Table 1: Substituent Comparison

Compound Bicyclo Substituent Aryl Group Hydrogen-Bonding Potential
Target 1H-pyrazole 4-(trifluoromethyl)phenyl Moderate (pyrazole N)
Analog 1 Cyclopropylidene 4-(trifluoromethyl)phenyl Low
Analog 2 2H-1,2,3-triazole 4-(isopropylthio)phenyl High (triazole N)
Analog 3 1H-pyrazole 3-methylthiophen-2-yl Moderate (pyrazole N)

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target C₂₀H₂₁F₃N₃O 376.4 Pyrazole, CF₃
Analog 1 C₁₉H₂₀F₃NO 335.4 Cyclopropylidene, CF₃
Analog 2 C₂₀H₂₆N₄OS 370.5 Triazole, isopropylthio
Analog 3 C₁₈H₂₃N₃OS 329.5 Pyrazole, methylthiophen

Biological Activity

1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound characterized by its unique structural features, including a pyrazole ring, an azabicyclo octane framework, and a trifluoromethyl phenyl group. These structural elements contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3OC_{16}H_{19}N_{3}O, with a molecular weight of approximately 301.4 g/mol. The compound's structure can be represented as follows:

Structure 1 3 1H pyrazol 1 yl 8 azabicyclo 3 2 1 octan 8 yl 2 4 trifluoromethyl phenyl ethan 1 one\text{Structure }\text{1 3 1H pyrazol 1 yl 8 azabicyclo 3 2 1 octan 8 yl 2 4 trifluoromethyl phenyl ethan 1 one}

Key Structural Features

FeatureDescription
Pyrazole RingContributes to the compound's reactivity and biological interactions.
Azabicyclo OctaneProvides a rigid framework that can influence receptor binding.
Trifluoromethyl GroupEnhances lipophilicity and may improve metabolic stability.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, potentially modulating their activity. Similar compounds have been documented as inhibitors in various biological pathways, suggesting that this compound may exhibit analogous capabilities.

Biological Activity Studies

Research on the biological activity of this compound has indicated several potential therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

Anticancer Properties

In vitro studies have shown that similar pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, indicating potential anticancer properties for this compound as well. The exact mechanism remains to be elucidated but may involve apoptosis induction or inhibition of cell proliferation pathways.

Neuropharmacological Effects

Given the structural similarities with known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects, possibly acting on neurotransmitter systems involved in mood regulation and cognitive function.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR). For instance:

Case Study 1: Synthesis and Evaluation

A study synthesized derivatives of the azabicyclo framework and assessed their biological activity against various targets, including enzymes implicated in cancer progression. The findings suggested that modifications to the trifluoromethyl group significantly impacted inhibitory potency.

Case Study 2: In Vivo Studies

In vivo evaluations demonstrated that compounds with similar scaffolds exhibited significant reductions in tumor size in murine models, supporting further investigation into their therapeutic potential.

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